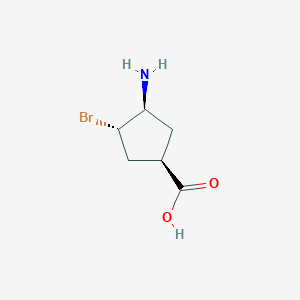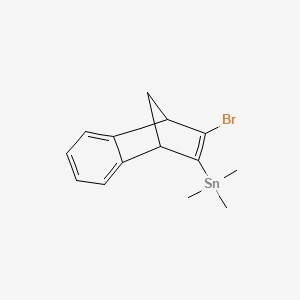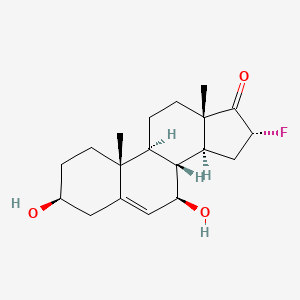
5-Cyano-3-(2-nitrovinyl)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-3-(2-nitrovinyl)indole is an organic compound with the molecular formula C11H7N3O2. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-3-(2-nitrovinyl)indole typically involves the reaction of indole derivatives with appropriate nitrile and nitrovinyl compounds. One common method is the condensation of 5-cyanoindole with 2-nitrovinyl compounds under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyano-3-(2-nitrovinyl)indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitrovinyl group can be reduced to an amine using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using halogens (Cl2, Br2), nitration using nitric acid (HNO3), and sulfonation using sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 5-cyano-3-(2-aminoethyl)indole.
Reduction: Formation of 5-cyano-3-(2-aminoethyl)indole.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.
Applications De Recherche Scientifique
5-Cyano-3-(2-nitrovinyl)indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 5-Cyano-3-(2-nitrovinyl)indole involves its interaction with specific molecular targets and pathways. The nitrovinyl group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can participate in various biochemical reactions, including binding to enzymes and receptors, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
5-Nitroindole: An indole derivative with antimicrobial properties.
3-(2-Nitrovinyl)indole: A closely related compound with similar chemical properties.
Uniqueness
5-Cyano-3-(2-nitrovinyl)indole is unique due to the presence of both cyano and nitrovinyl groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H7N3O2 |
|---|---|
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
3-[(E)-2-nitroethenyl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C11H7N3O2/c12-6-8-1-2-11-10(5-8)9(7-13-11)3-4-14(15)16/h1-5,7,13H/b4-3+ |
Clé InChI |
CQDDYYRKWJNSCZ-ONEGZZNKSA-N |
SMILES isomérique |
C1=CC2=C(C=C1C#N)C(=CN2)/C=C/[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C(C=C1C#N)C(=CN2)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)-N'-phenylurea](/img/structure/B15166519.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,3-dimethoxyphenyl)-3-methyl-](/img/structure/B15166524.png)
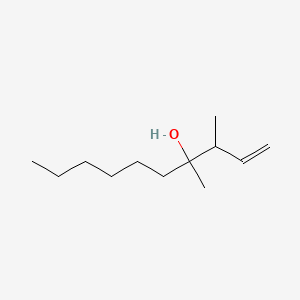
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(4-chlorobenzyl)amine](/img/structure/B15166529.png)
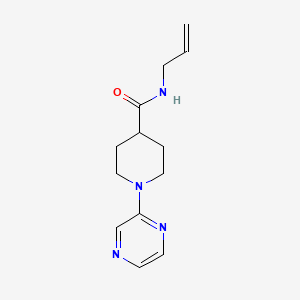
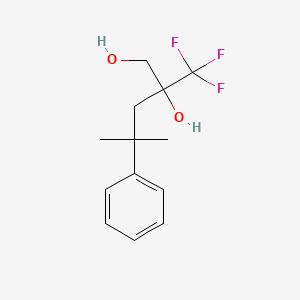
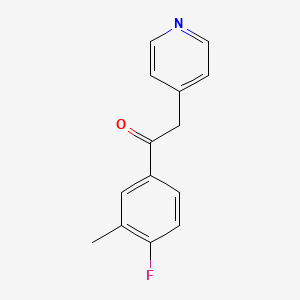
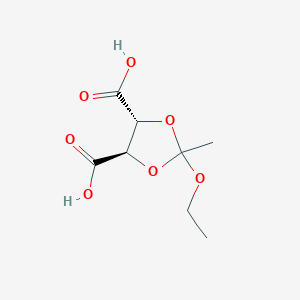
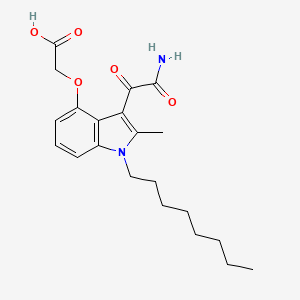
![Tricyclo[4.3.0.0~1,4~]non-2-ene-7,7-diol](/img/structure/B15166570.png)
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal](/img/structure/B15166572.png)
